molecular formula C10H9BrO2S B13212037 4-Bromo-3-(cyclopropylsulfanyl)benzoic acid

4-Bromo-3-(cyclopropylsulfanyl)benzoic acid

Cat. No.: B13212037
M. Wt: 273.15 g/mol
InChI Key: DWDKYTCVVJZPIU-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclopropylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H9BrO2S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a cyclopropylsulfanyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclopropylsulfanyl)benzoic acid typically involves multiple steps:

    Cyclopropylsulfanyl Group Introduction: The cyclopropylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclopropylthiol with a precursor compound, such as 3-bromo-4-chlorobenzoic acid, under basic conditions.

    Final Product Formation: The final step involves the conversion of the intermediate compound to this compound through hydrolysis and purification processes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclopropylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyclopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: 3-(Cyclopropylsulfanyl)benzoic acid

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

4-Bromo-3-(cyclopropylsulfanyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclopropylsulfanyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyclopropylsulfanyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic acid: Lacks the cyclopropylsulfanyl group, making it less versatile in certain applications.

    3-(Cyclopropylsulfanyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-Bromo-3-methylbenzoic acid: Substitutes a methyl group instead of a cyclopropylsulfanyl group, leading to different chemical and biological properties.

Uniqueness

4-Bromo-3-(cyclopropylsulfanyl)benzoic acid is unique due to the presence of both the bromine atom and the cyclopropylsulfanyl group. This combination of substituents provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

4-bromo-3-cyclopropylsulfanylbenzoic acid

InChI

InChI=1S/C10H9BrO2S/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

DWDKYTCVVJZPIU-UHFFFAOYSA-N

Canonical SMILES

C1CC1SC2=C(C=CC(=C2)C(=O)O)Br

Origin of Product

United States

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